molecular formula C10H12INO2 B8819361 tert-Butyl 5-iodopicolinate CAS No. 165275-95-6

tert-Butyl 5-iodopicolinate

Cat. No.: B8819361
CAS No.: 165275-95-6
M. Wt: 305.11 g/mol
InChI Key: HZMYUTRZBHUYBF-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodopicolinate is a heterocyclic organic compound derived from picolinic acid, featuring a tert-butyl ester group and an iodine substituent at the 5-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing iodine atom, which enhances electrophilic substitution reactivity, and the tert-butyl group, which improves solubility and stability compared to smaller esters like methyl or ethyl .

Properties

IUPAC Name

tert-butyl 5-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYUTRZBHUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

tert-Butyl 5-Amino-3-iodopicolinate

A closely related derivative, tert-butyl 5-amino-3-iodopicolinate (CAS: N/A), shares the tert-butyl ester and iodine substituent but introduces an amino group at the 3-position of the pyridine ring. Key differences include:

Property tert-Butyl 5-Iodopicolinate (Hypothetical) tert-Butyl 5-Amino-3-iodopicolinate
Molecular Formula C₁₀H₁₂INO₂ (estimated) C₁₀H₁₃IN₂O₂
Molecular Weight ~307.12 g/mol 320.13 g/mol
Substituents Iodo (5-position) Iodo (5-position), Amino (3-position)
Reactivity Likely electrophilic at iodine site Amino group enables nucleophilic reactions
Hazards Not available H301, H311, H331 (Toxic via ingestion, skin contact, inhalation)

The amino group in the analog increases molecular weight and introduces basicity, altering its reactivity profile. For instance, the amino group may participate in hydrogen bonding or serve as a site for further functionalization, unlike the unmodified 5-iodopicolinate .

Halogen-Substituted Picolinate Esters

Iodine’s strong electron-withdrawing effect distinguishes this compound from chloro- or bromo-substituted analogs:

  • Electrophilicity : Iodine enhances electrophilic aromatic substitution (EAS) reactivity compared to lighter halogens, making it more reactive in coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects : The tert-butyl group in both compounds reduces steric hindrance compared to bulkier esters, favoring reactions at the iodine site.

Ester Group Variations

  • Methyl/ethyl picolinate esters : Smaller esters exhibit lower thermal stability and faster hydrolysis rates than tert-butyl esters. The tert-butyl group’s steric bulk slows ester hydrolysis, enhancing shelf-life in storage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-Butyl 5-iodopicolinate, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves iodination of picolinic acid derivatives followed by tert-butyl esterification. Key steps include protecting the carboxylic acid group, halogenation (e.g., using N-iodosuccinimide or I₂ with catalytic Lewis acids), and purification via column chromatography. Purity optimization requires careful control of reaction stoichiometry, temperature, and workup procedures (e.g., aqueous washes to remove unreacted iodine). Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer : 1H NMR^1 \text{H NMR} is critical for confirming the tert-butyl group (singlet at ~1.5 ppm) and aromatic protons (distinct splitting patterns for the pyridine ring). 13C NMR^{13} \text{C NMR} identifies the carbonyl carbon (~165 ppm) and iodine-substituted aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms ester C=O stretches (~1720 cm⁻¹). X-ray crystallography resolves stereoelectronic effects in the solid state .

Q. How does this compound function as a building block in cross-coupling reactions, and what are its limitations?

  • Methodological Answer : The iodine atom at the 5-position enables Suzuki-Miyaura or Stille couplings for functionalizing the pyridine ring. However, steric hindrance from the tert-butyl group may reduce reactivity with bulky coupling partners. Pre-activation via transmetallation (e.g., using Pd(PPh₃)₄) or microwave-assisted conditions can improve yields. Limitations include sensitivity to strong bases, which may cleave the ester .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of this compound under varying catalytic systems?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) require systematic screening using Design of Experiments (DoE). Variables include catalyst loading, solvent polarity, and temperature. Kinetic studies (e.g., in situ 19F NMR^{19} \text{F NMR} monitoring) and computational DFT calculations can identify rate-limiting steps. Comparative studies should reference controls like 5-bromo-picolinate derivatives to isolate electronic vs. steric effects .

Q. How can researchers design a PICOT framework to study the stability of this compound under oxidative conditions?

  • Methodological Answer :

  • Population (P) : this compound in solution (e.g., DMSO, THF).
  • Intervention (I) : Exposure to tert-butyl hydroperoxide (TBHP) or O₂.
  • Comparison (C) : Stability in inert atmospheres (N₂/Ar).
  • Outcome (O) : Degradation kinetics measured via HPLC.
  • Time (T) : 0–72 hours.
    This framework isolates degradation pathways (radical vs. nucleophilic) and informs storage protocols .

Q. What mechanistic insights explain the regioselective functionalization of this compound in palladium-catalyzed reactions?

  • Methodological Answer : Regioselectivity arises from electronic (iodine’s directing effects) and steric (tert-butyl group) factors. Mechanistic probes include isotopic labeling (e.g., 13C^{13} \text{C}-iodine substitution) and Hammett plots to correlate substituent effects with reaction rates. Single-crystal XRD of intermediates (e.g., Pd-π complexes) and DFT studies (NBO analysis) can validate transition-state models .

Q. How can computational modeling predict the solubility and reactivity of this compound in non-polar solvents?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solvation shells in toluene or hexane. COSMO-RS predicts partition coefficients, while QM/MM calculations assess transition states for ester hydrolysis. Validate predictions experimentally via Karl Fischer titration (water content) and Arrhenius plots of reaction rates .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal methods:

  • Melting Point : Differential Scanning Calorimetry (DSC) vs. traditional capillary methods.
  • Spectral Data : Compare with synthesized analogs (e.g., 5-Cl or 5-Br derivatives) to rule out impurities. Reproduce results in triplicate under controlled humidity/temperature. Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .

Ethical & Reproducibility Considerations

Q. What FINER criteria apply when designing studies involving this compound in medicinal chemistry?

  • Methodological Answer :

  • Feasible : Scale-up synthesis to ≥10 g without column chromatography.
  • Novel : Investigate understudied applications (e.g., as a radiotracer precursor).
  • Ethical : Adhere to safety protocols for iodine handling (e.g., OSHA guidelines).
  • Relevant : Align with trends in C–H functionalization or PET imaging .

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